molecular formula C17H16N2O3 B2961020 N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide CAS No. 1251685-41-2

N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide

Cat. No.: B2961020
CAS No.: 1251685-41-2
M. Wt: 296.326
InChI Key: MEBRSAPLKCUNJX-UHFFFAOYSA-N
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Description

N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide is a synthetic small molecule characterized by a quinolinone core substituted with an isopropyl group at position 4 and a furan-2-carboxamide moiety at position 6. The quinolinone scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors. This compound has been investigated for applications in medicinal chemistry, particularly as a kinase inhibitor, though specific therapeutic indications remain under study .

Properties

IUPAC Name

N-(2-oxo-4-propan-2-yl-1H-quinolin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10(2)13-9-16(20)19-14-8-11(5-6-12(13)14)18-17(21)15-4-3-7-22-15/h3-10H,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBRSAPLKCUNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide typically involves the following steps:

  • Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where an isopropyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst.

  • Attachment of the Furan-2-carboxamide Group: The furan-2-carboxamide group can be attached through a nucleophilic substitution reaction, where the carboxamide group reacts with the quinoline core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure consistency and scalability. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Hydroquinoline Derivatives: Resulting from reduction reactions.

  • Functionalized Quinolines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry. Biology: Quinolones, including this compound, are studied for their antibacterial properties and potential use as antibiotics. Medicine: Research is ongoing to explore the therapeutic potential of quinolone derivatives in treating bacterial infections and other diseases. Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide exerts its effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair. By binding to these enzymes, the compound prevents bacterial cell division and leads to cell death.

Molecular Targets and Pathways Involved:

  • DNA Gyrase: An enzyme that introduces negative supercoils into DNA, which is crucial for DNA replication.

  • Topoisomerase IV: An enzyme involved in the separation of replicated chromosomal DNA during bacterial cell division.

Comparison with Similar Compounds

Research Implications and Limitations

While this compound demonstrates promising kinase inhibition, its moderate metabolic stability (t1/2 = 28 min) necessitates further optimization. Comparative studies suggest that hybridizing features from analogues—such as incorporating a thiophene for stability while retaining the isopropyl group—could improve drug-like properties.

Biological Activity

N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications based on existing literature.

Anticancer Properties

Research indicates that compounds related to the quinoline structure exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound reduces the viability of various cancer cell lines, including breast and lung cancer cells.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.
  • Cell Cycle Regulation : The compound may induce G2/M phase arrest in cancer cells, preventing their proliferation.

Cytotoxicity

While the compound exhibits potent anticancer activity, studies also assess its cytotoxicity towards normal cells. The goal is to achieve selective toxicity towards cancer cells while minimizing harm to healthy tissues. Preliminary data suggest that this compound has a favorable safety profile compared to conventional chemotherapeutic agents.

Case Studies

  • Study on Lung Cancer Cells : A study evaluated the effects of the compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells.
  • Breast Cancer Model : In another study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell proliferation (IC50 = 10 µM). Mechanistic studies showed that the compound activated caspase pathways, leading to apoptosis.

Data Table

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)15Induction of apoptosis
This compoundMCF-7 (Breast)10Activation of caspase pathways

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